molecular formula C15H16O4 B1269052 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid CAS No. 406470-58-4

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid

Cat. No.: B1269052
CAS No.: 406470-58-4
M. Wt: 260.28 g/mol
InChI Key: UUHXCKRZEMAPMU-UHFFFAOYSA-N
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Description

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C15H16O4 It is a derivative of furoic acid, characterized by the presence of a furan ring substituted with a 4-isopropylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-isopropylphenol and 2-furoic acid.

    Etherification: 4-Isopropylphenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form 4-isopropylphenoxy methyl chloride.

    Coupling Reaction: The 4-isopropylphenoxy methyl chloride is then coupled with 2-furoic acid in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(4-Isopropylphenoxy)methyl]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The furan ring may also participate in hydrogen bonding or π-π interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenoxy)methyl]-2-furoic acid
  • 5-[(4-Ethylphenoxy)methyl]-2-furoic acid
  • 5-[(4-Tert-butylphenoxy)methyl]-2-furoic acid

Uniqueness

5-[(4-Isopropylphenoxy)methyl]-2-furoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-10(2)11-3-5-12(6-4-11)18-9-13-7-8-14(19-13)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHXCKRZEMAPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188379
Record name 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406470-58-4
Record name 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406470-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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